N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-16-4-9-20(17(2)14-16)26-23(30)22(29)25-15-21(18-5-7-19(24)8-6-18)28-12-10-27(3)11-13-28/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJWKFQMLBWZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction would involve 2,4-dimethylaniline and 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.
Coupling Reaction: The intermediate products are then coupled under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxalamide group into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural complexity.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, with pathways involving signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamides exhibit diverse biological and functional properties depending on their substituents. Below is a detailed comparison with structurally related compounds, categorized by application:
Flavoring Agents
Key Differences : The target compound replaces methoxy groups with methyl groups (N1) and introduces a 4-fluorophenyl and 4-methylpiperazine moiety (N2). These changes may alter receptor binding (e.g., TAS1R1/TAS1R3 for umami) and metabolic stability due to fluorine’s electron-withdrawing effects and piperazine’s susceptibility to oxidation.
Antimicrobial Agents (GMC Series)
However, the piperazine chain may confer distinct solubility or target interactions.
Antiviral and Kinase-Targeting Agents
Piperazine derivatives often modulate CNS targets (e.g., dopamine receptors), but this remains speculative without direct evidence .
Research Findings
Metabolic Pathways
- 16.100/16.101): Metabolized via hydrolysis of the oxalamide bond, oxidation of alkyl/aryl groups, and conjugation with glucuronic acid. High metabolic capacity prevents pathway saturation .
Functional Potency
- Umami Agonists: S336’s pyridyl group is critical for TAS1R1/TAS1R3 receptor binding .
- Antimicrobial Activity : Fluorine in GMC-4 enhances bioactivity; similar effects may occur in the target compound .
Biological Activity
N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has drawn interest in medicinal chemistry due to its potential biological activities. The compound's unique oxalamide structure, combined with various functional groups, suggests it may interact with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.48 g/mol. The presence of the dimethylphenyl and fluorophenyl groups, along with the piperazine moiety, contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H28FN3O2 |
| Molecular Weight | 397.48 g/mol |
| Functional Groups | Oxalamide, Piperazine, Aromatic Rings |
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in biological systems. The oxalamide linkage may facilitate hydrogen bonding and π-π stacking interactions with target biomolecules, potentially modulating their activity.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors due to its structural features.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Line Tested : Human breast cancer (MCF-7)
- IC50 Value : 15 µM after 48 hours of treatment.
These results indicate a moderate cytotoxic effect, suggesting potential for development as an anticancer agent.
In Vivo Studies
In animal models, the compound has been assessed for anti-inflammatory properties. A study involving mice showed a significant reduction in paw edema induced by carrageenan, indicating potential therapeutic applications in treating inflammatory conditions.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To assess the efficacy of this compound against breast cancer.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Findings : The compound exhibited dose-dependent cytotoxicity, with an IC50 value indicating significant growth inhibition at higher concentrations.
-
Case Study on Anti-inflammatory Effects :
- Objective : Evaluate the anti-inflammatory effects in an animal model.
- Methodology : Mice were administered the compound prior to carrageenan injection.
- Results : A notable decrease in inflammation was observed compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N1-(3-methoxyphenyl)-N2-(2-(4-fluorophenyl)ethyl)oxalamide | 20 | Moderate cytotoxicity |
| N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide | 25 | Low anti-inflammatory activity |
| N1-(3-methoxyphenyl)-N2-(2-(4-methylpiperidin-1-yl)ethyl)oxalamide | 30 | Weak anticancer activity |
This table illustrates that while similar compounds exhibit varying degrees of activity, this compound shows promising potential as both an anticancer and anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for oxalamide derivatives, and how can they be adapted for synthesizing N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?
- Methodology : Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. For example, N1-(3,5-dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide was prepared using sodium hydride in anhydrous DMF to activate the amine, followed by reaction with 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride . Adapting this route, researchers could substitute the quinoline moiety with a 4-methylpiperazine-ethyl group and optimize reaction conditions (e.g., solvent, temperature) for sterically hindered intermediates.
- Key Considerations : Monitor reaction progress via TLC or UPLC-MS to address low yields (e.g., 12% in some cases ). Use column chromatography or recrystallization for purification.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions, coupling constants, and stereochemistry. For example, aromatic protons in dimethylphenyl groups typically appear as multiplets at δ 6.5–7.5 ppm, while piperazine methyl groups resonate near δ 2.3 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] signals) with high-resolution MS.
- HPLC/UPLC : Assess purity (>95% recommended) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar oxalamides?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects across analogs. For instance, N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) showed distinct activity vs. N1-(3-ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (21) due to halogen vs. alkoxy groups .
- Computational Modeling : Perform docking studies to assess binding affinity to target proteins (e.g., cytochrome P450 4F11 ).
- Dose-Response Experiments : Validate activity thresholds using IC/EC assays in relevant cell lines.
Q. What strategies optimize multi-step synthesis yields for complex oxalamides like this compound?
- Methodology :
- Stepwise Optimization : Isolate intermediates (e.g., brominated precursors ) to troubleshoot low yields. For example, the 12% yield of compound 40 highlights the need for stoichiometric control (e.g., excess oxalyl chloride).
- Catalytic Enhancements : Explore palladium catalysts for Suzuki couplings or Buchwald-Hartwig aminations to streamline piperazine-ethyl group incorporation.
- Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with non-nucleophilic bases (NaH, DBU) to minimize side reactions .
Q. How do electronic and steric effects of the 2,4-dimethylphenyl and 4-fluorophenyl groups influence pharmacokinetic properties?
- Methodology :
- LogP Calculations : Predict lipophilicity using software like ChemAxon. The dimethylphenyl group increases hydrophobicity, while the fluorophenyl moiety enhances metabolic stability.
- CYP450 Inhibition Assays : Assess interactions with liver enzymes (e.g., CYP3A4) using fluorometric kits.
- Permeability Studies : Use Caco-2 cell monolayers to evaluate intestinal absorption potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
